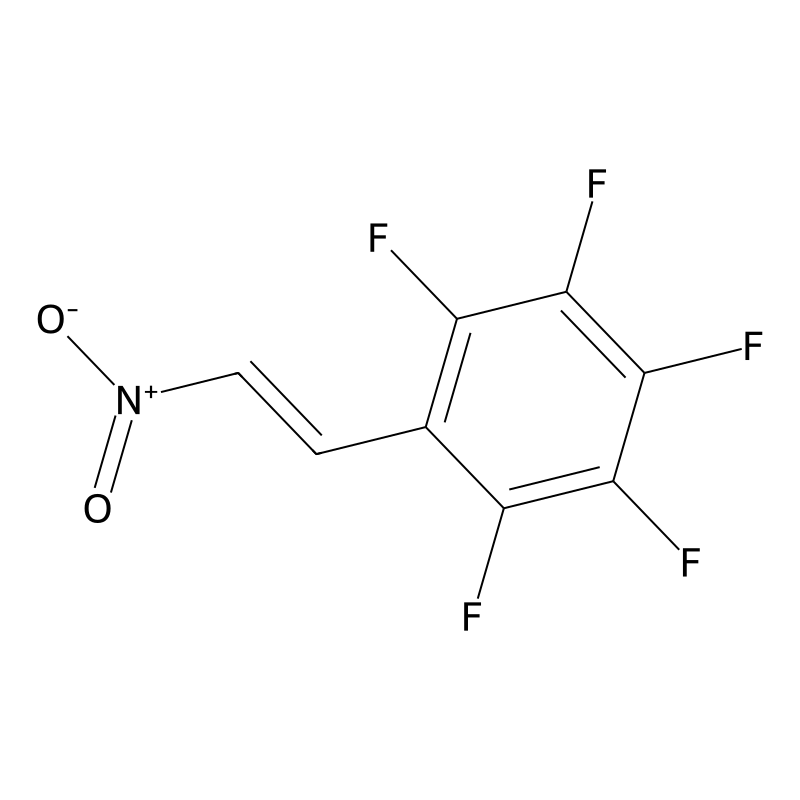

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- This compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells.

- The nitro functional group in the compound can act as a strong electron acceptor, which is crucial in these applications .

- Nanotechnology The compound’s unique properties could make it useful in the field of nanotechnology.

- Pharmaceuticals PFN-based materials have shown potential in the development of advanced drug delivery systems. The specific methods and results of these applications are not specified in the available resources.

- The compound may be used in chemical synthesis studies .

- The exact methods and results of these studies are not specified in the available resources .

- β-Nitrostyrene, a similar compound, is used in the synthesis of indigo dye .

- It’s possible that the pentafluoro variant could have similar applications, but this is not confirmed in the available resources .

Organic Electronics

Chemical Synthesis

Dye Synthesis

Slimicide Production

Trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is a specialized aromatic compound characterized by the presence of five fluorine atoms and a nitro group attached to a styrene backbone. This compound falls under the category of nitroalkenes and is noted for its unique chemical properties due to the electronegative fluorine atoms, which significantly influence its reactivity and stability. The molecular formula for trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is C8H3F5N2O2, and it is primarily utilized in various chemical synthesis applications .

- Electrophilic Addition: The double bond in the styrene unit can react with electrophiles, leading to various substituted products.

- Reduction Reactions: This compound can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene can be synthesized through several methods:

- Direct Nitration: Styrene can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Fluorination Reactions: The introduction of fluorine atoms can be achieved via electrophilic fluorination techniques or by using fluorinating agents like Selectfluor.

- Henry Reaction: A variant involving the reaction of pentafluorobenzaldehyde with nitromethane could also yield this compound.

These methods allow for the controlled synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene with high purity.

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene finds applications in:

- Chemical Synthesis: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it may be used in developing advanced materials with specific functionalities.

- Research Studies: It is utilized in studies exploring the reactivity of fluorinated compounds and their potential applications in medicinal chemistry.

Interaction studies involving trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene primarily focus on its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms can alter the electronic properties of the molecule significantly. Investigations into its interactions with biological macromolecules are essential for understanding its potential therapeutic implications.

Similar Compounds: Comparison

Several compounds share structural similarities with trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene. These include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Nitrostyrene | C8H7NO2 | Contains one nitro group; used in dye synthesis. |

| trans-4-Fluoro-beta-nitrostyrene | C8H7FNO2 | Contains one fluorine atom; exhibits similar reactivity. |

| β-Nitrostyrene | C8H7NO2 | A simpler analogue without fluorination; used in various syntheses. |

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is unique due to its extensive fluorination which enhances its chemical stability and alters its reactivity compared to these similar compounds. This distinctive feature makes it particularly valuable in specialized chemical applications where enhanced performance is required.

Henry Reaction Mechanism

The synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene primarily relies on the Henry reaction (nitroaldol reaction), which involves the base-catalyzed condensation of pentafluorobenzaldehyde with nitromethane [1] [2]. This reaction proceeds through several distinct steps:

Base-mediated deprotonation: The reaction begins with the deprotonation of nitromethane by a base catalyst to form a nitronate anion, which serves as the nucleophile [3].

Nucleophilic addition: The nitronate anion attacks the electrophilic carbonyl carbon of pentafluorobenzaldehyde, forming a β-nitro alkoxide intermediate [3] [4].

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-nitro alcohol intermediate [3].

Dehydration: The β-nitro alcohol undergoes dehydration, typically facilitated by acid catalysts or heating, to form the trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene product with the characteristic C=C double bond [2] [3].

The presence of five fluorine atoms on the aromatic ring of pentafluorobenzaldehyde significantly influences the reactivity in this condensation. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate anion [1] [5].

Base Catalysts for Condensation

Various base catalysts have been employed for the condensation of pentafluorobenzaldehyde with nitromethane:

Ammonium acetate: This mild base has been effectively used for the condensation reaction. After heating for approximately 5 hours in the presence of ammonium acetate, pentafluorobenzaldehyde readily undergoes condensation with nitromethane [1].

Alkali metal hydroxides: Potassium hydroxide and sodium hydroxide in alcoholic solutions have been utilized as effective catalysts for the Henry reaction [2] [4].

Organic bases: Triethylamine, butylamine, and other amine bases have shown efficacy in promoting the condensation reaction [6] [7]. For instance, when the reaction is performed in a mixture of acetic acid and butylamine, the 2-(2-nitrovinyl)porphyrins can be isolated in moderate to excellent yields [7].

Primary amines: Benzylamine has been reported as an effective catalyst for nitrostyrene synthesis, providing high yields when used in acetic acid as solvent [8].

Reaction Conditions and Yield Optimization

The reaction conditions significantly impact the yield and stereoselectivity of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene synthesis:

Temperature control: Due to the reactive nature of nitro compounds, temperature control is crucial for safety and yield optimization. Industrial processes typically maintain temperatures between 70-80°C to balance reactivity and safety [8].

Solvent selection: Acetic acid has proven to be an excellent solvent for this condensation, providing high yields (80-99%) even at moderate temperatures [8]. The acidic environment facilitates the dehydration step of the reaction.

Reaction time: Typical reaction times range from 2-6 hours depending on the catalyst system and temperature employed [1] [8].

Catalyst loading: Optimizing the catalyst-to-substrate ratio is essential for maximizing yield. For primary amine catalysts, a molar ratio of approximately 1:1 relative to the aldehyde has been reported to be effective [8].

Post-reaction treatment: After completion, the reaction mixture is typically cooled and water is added to induce crystallization of the product. This approach allows for efficient isolation of the trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene [8].

Modern Catalytic Approaches Using Fluorinated Precursors

Metal-Catalyzed Synthetic Routes

Recent advances in synthetic methodologies have introduced metal-catalyzed approaches for the preparation of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene and related fluorinated nitrostyrene derivatives:

Palladium-catalyzed transformations: Palladium complexes have been employed for the synthesis of fluorinated nitrostyrenes through cross-coupling reactions. For example, palladium pincer complexes have demonstrated efficacy in C-C bond formation reactions involving pentafluorophenyl groups [9].

Ruthenium-based catalysts: Ruthenium complexes, particularly those with chiral ligands like [(S)-BINAP RuCl₂(p-cymene)], have been utilized for stereoselective transformations involving fluorinated aromatic compounds [10].

Cobalt-mediated reactions: Cobalt catalysts have shown promise in the asymmetric synthesis of fluorinated nitrostyrene derivatives, offering control over the stereochemistry of the product [11].

Nickel-supported catalysts: Heterogeneous nickel catalysts, such as NiSPT, have been employed for the Michael addition reactions of β-nitrostyrenes, which can be extended to fluorinated derivatives [12].

Metal-Free Catalytic Systems

Significant progress has been made in developing metal-free catalytic systems for the synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene:

Amino-functionalized silica gel: This heterogeneous catalyst has been employed for the continuous-flow synthesis of β-nitrostyrene derivatives from aromatic aldehydes and nitromethane, providing high selectivity and sustained catalytic activity for over 100 hours [13].

Organocatalytic approaches: Various organocatalysts, including bifunctional thioureas and cinchona alkaloid derivatives, have been developed for the stereoselective synthesis of nitrostyrene compounds [14] [15].

Photoredox catalysis: Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of nitrostyrene derivatives through formal [3+2] cycloaddition reactions involving nitroalkenes [16].

Continuous flow systems: Modern approaches utilize continuous flow reactors with heterogeneous catalysts, allowing for safer handling of potentially hazardous nitro compounds while maintaining high yields and selectivity [13].

Green Chemistry Approaches

Sustainable and environmentally friendly methodologies for the synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene have gained significant attention:

Solvent-free conditions: Microwave-assisted Henry reactions under solvent-free conditions have been developed, offering rapid reaction times and high yields while minimizing waste generation [17].

Recyclable catalysts: Heterogeneous catalysts that can be easily recovered and reused have been designed, reducing the environmental impact of the synthetic process [13] [18].

Continuous flow processes: These systems allow for improved safety profiles, reduced solvent usage, and enhanced process control, making them attractive for industrial applications [13].

Alternative activation methods: Sonochemical and microwave irradiation techniques have been employed to accelerate the Henry reaction, reducing energy consumption and reaction times [17].

Solvent Systems and Reaction Optimization Strategies

Impact of Solvent Selection on Yield and Stereoselectivity

The choice of solvent plays a crucial role in the synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene, affecting both yield and stereoselectivity:

Polar protic solvents: Alcohols like methanol and ethanol have been traditionally used for Henry reactions. However, for pentafluorobenzaldehyde condensations, these solvents often result in moderate yields [15] [19].

Polar aprotic solvents: DMSO, DMF, and acetonitrile have shown excellent performance in nitrostyrene synthesis, with DMSO particularly effective for reactions catalyzed by bifunctional organocatalysts [15].

Non-polar solvents: Toluene and dichloromethane have demonstrated high efficiency in certain catalytic systems, with toluene being particularly effective for metal-catalyzed transformations [15].

Acetic acid: This solvent has proven exceptionally effective for the condensation of pentafluorobenzaldehyde with nitromethane, providing yields of 80-99% under industrially viable conditions [8].

Solvent-free conditions: Microwave-assisted solvent-free protocols have been developed, offering environmental benefits while maintaining high reaction efficiency [17].

A comparative study of solvent effects on the Michael addition of β-nitrostyrene derivatives revealed that DCM and toluene provided the highest yields (95%) with reaction completion in just 5 minutes, while polar protic solvents like methanol and water resulted in significantly lower yields (17% and trace amounts, respectively) [15].

Temperature and Concentration Effects

Optimizing reaction temperature and concentration is essential for maximizing yield and ensuring safety:

Temperature optimization: For pentafluorobenzaldehyde condensation with nitromethane, maintaining temperatures between 70-80°C has been found to balance reactivity and safety concerns [8]. Higher temperatures can accelerate the reaction but may lead to side reactions or safety hazards due to the reactive nature of nitro compounds.

Concentration effects: The concentration of reactants significantly impacts reaction kinetics and product distribution. Higher concentrations typically accelerate the reaction but may lead to increased formation of side products. Dilute conditions often provide better selectivity but at the cost of reduced reaction rates [20].

Gradual addition techniques: Controlled addition of nitromethane to the reaction mixture over time has been shown to improve yield and safety, particularly in larger-scale syntheses [8].

Catalyst Optimization Strategies

Optimizing catalyst systems is crucial for achieving high yields and stereoselectivity:

Catalyst loading optimization: Studies have shown that catalyst loadings as low as 1 mol% can be effective for certain organocatalytic systems, significantly reducing costs while maintaining high yields [15].

Synergistic catalysis: Combining different catalytic functionalities, such as Lewis acids with Brønsted bases, has proven effective for enhancing both reaction rates and selectivity [21] [15].

Catalyst immobilization: Immobilizing catalysts on solid supports like silica gel not only facilitates catalyst recovery but can also enhance stereoselectivity in certain cases [18].

Reaction monitoring and kinetic studies: Real-time monitoring of reaction progress using techniques like NMR or HPLC has enabled the development of more efficient catalytic systems through mechanistic insights [15].

Reaction Engineering Approaches

Advanced reaction engineering strategies have been employed to optimize the synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene:

Design of Experiments (DoE): This statistical approach has been utilized to systematically optimize reaction parameters, identifying optimal conditions for maximizing yield while minimizing side reactions [21].

Continuous flow systems: These systems offer improved heat transfer, precise residence time control, and enhanced safety profiles, making them particularly suitable for reactions involving potentially hazardous nitro compounds [13].

Microreactor technology: Microreactors provide excellent heat and mass transfer characteristics, allowing for precise control of reaction conditions and improved safety for exothermic reactions like the Henry condensation [21].

In situ reaction monitoring: Advanced analytical techniques for real-time reaction monitoring have facilitated the development of more efficient synthetic protocols through rapid feedback on reaction progress and product formation [21].

Purification Techniques and Yield Maximization

Crystallization Methods

Crystallization represents a primary purification technique for trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene:

Solvent selection: The choice of recrystallization solvent significantly impacts purification efficiency. Common solvents include methanol, ethanol, and their mixtures with water. For fluorinated nitrostyrenes, specialized solvent systems may be required due to their unique solubility profiles [22].

Temperature control: Controlled cooling rates during crystallization can significantly enhance product purity and crystal morphology. Slow cooling typically produces larger, more pure crystals [22].

Seeding techniques: Introduction of seed crystals can initiate crystallization at lower supersaturation levels, leading to improved crystal quality and purity [22].

Anti-solvent crystallization: Addition of an anti-solvent to the solution containing the product can induce crystallization, often resulting in high-purity crystals. For trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene, water is commonly used as an anti-solvent when the compound is dissolved in organic solvents [8].

Chromatographic Purification Methods

Chromatographic techniques offer powerful methods for purifying trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene:

Silica gel column chromatography: This is the most commonly employed chromatographic technique for nitrostyrene purification. Typical eluent systems include hexane/ethyl acetate mixtures, with ratios optimized based on the compound's polarity [23] [24].

Sample loading techniques: Various loading methods have been developed for column chromatography:

- Dry loading: The crude product is dissolved in a suitable solvent, adsorbed onto silica gel, and dried before being loaded onto the column. This technique is particularly useful for compounds with limited solubility in the mobile phase [24].

- Wet loading: The sample is dissolved in a minimal amount of solvent and directly applied to the column. This method is simpler but may result in band broadening [24].

Flash chromatography: This technique employs pressurized gas to accelerate the flow of mobile phase through the column, reducing purification time while maintaining separation efficiency. Modern automated flash chromatography systems allow for precise gradient elution profiles, further enhancing separation [24].

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale purifications, HPLC offers superior resolution. Typical conditions for nitrostyrene compounds include C18 columns with methanol/water mobile phases [24].

Optimization of Isolation Procedures

Maximizing the isolated yield of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene requires careful attention to isolation procedures:

pH control: The pH during product isolation can significantly impact yield and purity. For nitrostyrene compounds, maintaining slightly acidic conditions during aqueous workup can prevent base-catalyzed side reactions [25].

Extraction optimization: Selection of appropriate extraction solvents based on partition coefficients can significantly enhance recovery. For fluorinated nitrostyrenes, dichloromethane or ethyl acetate are commonly employed [25].

Minimizing product loss: Techniques to reduce product loss during transfers and filtrations include:

- Using minimal volumes of wash solvents

- Ensuring complete transfer between vessels

- Optimizing filtration techniques to prevent product retention on filter media [25]

Drying methods: Proper drying of the final product is essential for maximizing yield and purity. Common drying agents include anhydrous sodium sulfate or magnesium sulfate for solution drying, followed by vacuum drying of the isolated solid [25].

Analytical Methods for Purity Assessment

Ensuring the purity of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is critical for subsequent applications:

Melting point determination: Pure trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene has a melting point of approximately 19°C [26] [27].

Spectroscopic analysis:

- NMR spectroscopy: ¹H NMR can confirm the trans configuration of the double bond through coupling constant analysis, while ¹⁹F NMR provides valuable information about the pentafluorophenyl moiety [26].

- IR spectroscopy: Characteristic absorption bands for the nitro group (1515-1560 cm⁻¹) and the C=C double bond can confirm product identity [28].

Chromatographic purity assessment:

- Thin-layer chromatography (TLC): Provides a rapid method for assessing purity and monitoring reaction progress [22].

- Gas chromatography (GC): Offers high-resolution separation and quantitative analysis of volatile components [29].

- HPLC: Provides precise quantification of product purity and detection of trace impurities [29].

Mass spectrometry: Confirms the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak for trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene appears at m/z 239.10 [26] [27].

Yield Maximization Strategies

Several strategies have been developed to maximize the yield of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene:

Reaction parameter optimization: Systematic optimization of reaction conditions, including temperature, time, catalyst loading, and reagent ratios, can significantly enhance yields [21] [8].

Minimizing side reactions: Side reactions, particularly those leading to dinitro derivatives or nitroalcohols, can be minimized through careful control of reaction conditions and catalyst selection [7].

Efficient workup procedures: Optimized workup protocols, including controlled crystallization and minimal transfers, can reduce product loss during isolation [8].

Continuous flow processing: Continuous flow systems have demonstrated superior yields compared to batch processes for nitrostyrene synthesis, primarily due to improved heat transfer and reaction control [13].

Catalyst recycling: For heterogeneous catalytic systems, efficient catalyst recovery and recycling not only reduces costs but can also lead to improved overall yields in multi-batch processes [13] [18].

Through careful optimization of these parameters, industrial-scale synthesis of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene can achieve yields of 80-99%, representing a significant improvement over traditional methods [8].

The pentafluorobenzene ring in trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene exhibits markedly different electrophilic aromatic substitution behavior compared to unsubstituted benzene. The extensive fluorine substitution creates a highly electron-deficient aromatic system that is strongly deactivated toward electrophilic attack [1] [2] [3] [4].

Electronic Effects and Reactivity

The five fluorine substituents on the aromatic ring exert powerful electron-withdrawing effects through both inductive and field effects [5] [6] [7]. This electron withdrawal significantly reduces the nucleophilicity of the aromatic π-system, making electrophilic aromatic substitution reactions proceed with great difficulty. Fluorine atoms are among the most electronegative elements, and their collective presence on the benzene ring creates a substantial positive charge deficiency that repels incoming electrophiles [8] [9].

Studies on related pentafluorobenzene derivatives demonstrate that electrophilic substitution reactions require extremely harsh conditions and very powerful electrophiles [2] [10]. The activation energy for electrophilic attack is substantially elevated compared to benzene, with rate decreases of several orders of magnitude observed in typical reactions such as nitration and sulfonation [11].

Regioselectivity Patterns

When electrophilic aromatic substitution does occur on pentafluorinated systems, the regioselectivity is predominantly meta-directed relative to the vinyl nitro substituent [6] [7]. This meta-directing effect arises from the combined electron-withdrawing influence of both the pentafluoro substitution pattern and the conjugated nitroalkene moiety. The electron-deficient nature of the ring means that the positions offering the least destabilization in the sigma complex intermediate are preferred [1] [12].

Computational studies on similar systems indicate that the sigma complex intermediates formed during electrophilic attack are highly destabilized by the multiple fluorine substituents [5]. The positive charge in these intermediates cannot be effectively delocalized due to the electron-withdrawing effects of the fluorine atoms, resulting in high-energy transition states and correspondingly slow reaction rates [11].

Nucleophilic Addition Pathways at β-Nitrostyrene Moiety

The β-nitrostyrene portion of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene represents a highly electrophilic center that readily undergoes nucleophilic addition reactions. This reactivity is enhanced by the electron-withdrawing effects of both the nitro group and the pentafluorophenyl substituent [13] [14] [15] [16].

Michael Addition Mechanisms

The compound readily participates in Michael addition reactions, where nucleophiles attack the β-carbon of the nitroalkene system [17] [16]. The mechanism proceeds through nucleophilic addition to form a carbanion intermediate that is stabilized by the nitro group through resonance delocalization [18] [14]. The presence of the pentafluorophenyl group provides additional stabilization through its electron-withdrawing properties, making the Michael addition more favorable than with simpler nitrostyrene derivatives [15] [19].

Kinetic studies on related β-nitrostyrene systems demonstrate that the rate of nucleophilic addition is significantly enhanced when electron-withdrawing groups are present on the aromatic ring [14]. The pentafluoro substitution pattern represents an extreme case of such activation, with reaction rates typically increased by factors of 10-100 compared to unsubstituted β-nitrostyrene [15].

Stereochemical Considerations

The stereochemical outcome of nucleophilic additions depends on both the nature of the nucleophile and the reaction conditions [15] [19]. In many cases, the addition proceeds with high diastereoselectivity, particularly when cyclic nucleophiles or sterically hindered systems are employed. The bulky pentafluorophenyl group can influence the stereochemical course by creating steric hindrance that favors approach from one face of the molecule [20].

Solvent and Catalytic Effects

Nucleophilic addition reactions to the β-nitrostyrene moiety are often accelerated by polar protic or aprotic solvents that can stabilize the developing charge in the transition state [21] [22]. Base catalysis is commonly employed to activate nucleophiles and facilitate the addition process. The choice of solvent can significantly influence both the rate and selectivity of these transformations [22].

[2+2] and [4+2] Cycloaddition Capabilities

Trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene exhibits interesting cycloaddition reactivity, participating in both [2+2] and [4+2] cycloaddition reactions under appropriate conditions [20] [15] [23].

[2+2] Photocycloaddition Reactions

The compound undergoes [2+2] photocycloaddition reactions with various olefins under visible light irradiation at λ = 419 nm [20]. This reactivity is attributed to the extended conjugation system that allows for efficient light absorption and excited state formation. The photochemical mechanism likely involves triplet state intermediates that can add to ground-state olefins to form cyclobutane products [20].

Studies with related nitrostyrene derivatives demonstrate that the photocycloaddition proceeds through a stepwise mechanism involving diradical intermediates [20]. The regioselectivity and stereoselectivity of these reactions depend on the specific olefin partner and reaction conditions. Yields typically range from 32-87% depending on the substrate combination [20].

The electron-deficient nature of the pentafluorinated nitrostyrene makes it particularly reactive toward electron-rich olefins. The cycloaddition can be performed in dichloromethane solvent under mild conditions, making it synthetically attractive for the preparation of complex fluorinated cyclobutane systems [20].

[4+2] Diels-Alder Reactivity

As a dienophile, trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene can participate in Diels-Alder reactions with various diene partners [23]. The electron-withdrawing effects of both the nitro group and pentafluorophenyl substituent enhance the dienophile reactivity by lowering the energy of the lowest unoccupied molecular orbital (LUMO) [24] [23].

Related studies on β-fluoro-β-nitrostyrenes demonstrate high reactivity in Diels-Alder reactions with cyclopentadiene and cyclohexadiene [23]. These reactions proceed under thermal conditions to give predominantly exo products, with yields up to 97%. The activation parameters for these cycloadditions indicate relatively low activation energies due to the highly electrophilic nature of the dienophile [23].

[3+2] Cycloaddition Mechanisms

The compound also participates in [3+2] cycloaddition reactions with nitrones and other 1,3-dipoles [15] [19]. These reactions proceed via concerted mechanisms to form five-membered heterocyclic products. The stereoselectivity is often high, with the pentafluorophenyl group influencing the approach of the dipole through steric and electronic effects [15].

Computational studies suggest that these cycloadditions proceed through early transition states where bond formation to the β-carbon is more advanced than to the α-carbon [15]. This asynchronicity is enhanced by the electron-withdrawing substituents that stabilize negative charge development at the β-position [19].

Redox Behavior and Radical-Mediated Transformations

The redox chemistry of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene is dominated by transformations involving both the nitro group and the fluorinated aromatic system [25] [26] [27] [28].

Reduction Pathways

The nitro group readily undergoes reduction to form corresponding amine derivatives [29] [30] [31] [32]. Various reducing agents can be employed, including catalytic hydrogenation with palladium or nickel catalysts, metal hydrides, and electrochemical methods [31] [33] [34]. The choice of reducing conditions can influence whether selective reduction of the nitro group occurs or if the alkene double bond is also reduced [35] [30] [36].

Recent developments in nitro group reduction include the use of sodium borohydride in combination with copper salts, which provides efficient conversion under mild conditions [30] [36] [37]. This method offers advantages in terms of functional group tolerance and ease of handling compared to traditional lithium aluminum hydride reductions [30].

Studies on related systems show that the pentafluoro substitution pattern can influence the reduction kinetics and selectivity [33] [38]. The electron-withdrawing effects of the fluorine atoms can stabilize radical intermediates formed during reduction processes, potentially altering the mechanistic pathway [29] [33].

Radical-Mediated Fluorination

The pentafluorophenyl system can participate in radical-mediated transformations involving fluorine atoms [26] [39] [27] [40]. These reactions often involve the homolytic cleavage of carbon-fluorine bonds to generate fluorine radicals or fluorinated carbon radicals [41] [42] [43].

Fluorine radicals exhibit high reactivity and can participate in various propagation reactions [39] [41]. The generation of such radicals from pentafluorinated systems requires specific conditions, such as high-energy photolysis or thermal activation [26] [40]. Once formed, these radicals can engage in hydrogen abstraction, addition to unsaturated systems, or substitution reactions [42] [43].

Oxidative Transformations

The nitro group can also participate in oxidative transformations under specific conditions [44]. Photoexcited nitro compounds can act as oxidizing agents through oxygen atom transfer processes [44]. This reactivity opens pathways for oxidative coupling reactions and other transformations that utilize the nitro group as an internal oxidant [28] [44].

Electron Transfer Processes

The extended conjugation system in trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene allows for electron transfer processes that can initiate radical chains [25] [26]. The compound can act as an electron acceptor due to its highly electron-deficient nature, particularly under photoexcitation conditions [45] [44].

These electron transfer processes can lead to the formation of radical anion intermediates that undergo subsequent fragmentations or rearrangements [18] [26]. The specific pathways depend on the reaction partners and conditions employed, but generally involve initial electron transfer followed by bond cleavage or formation processes [27] [46].